1H-Indole-1-carboxylic acid, 2-borono-6-(trifluoromethoxy)-, 1-(1,1-dimethylethyl) ester 1H-Indole-1-carboxylic acid, 2-borono-6-(trifluoromethoxy)-, 1-(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.: 906644-32-4
VCID: VC8315706
InChI: InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-7-9(23-14(16,17)18)5-4-8(10)6-11(19)15(21)22/h4-7,21-22H,1-3H3
SMILES: B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OC(F)(F)F)(O)O
Molecular Formula: C14H15BF3NO5
Molecular Weight: 345.08 g/mol

1H-Indole-1-carboxylic acid, 2-borono-6-(trifluoromethoxy)-, 1-(1,1-dimethylethyl) ester

CAS No.: 906644-32-4

Cat. No.: VC8315706

Molecular Formula: C14H15BF3NO5

Molecular Weight: 345.08 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-1-carboxylic acid, 2-borono-6-(trifluoromethoxy)-, 1-(1,1-dimethylethyl) ester - 906644-32-4

Specification

CAS No. 906644-32-4
Molecular Formula C14H15BF3NO5
Molecular Weight 345.08 g/mol
IUPAC Name [1-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethoxy)indol-2-yl]boronic acid
Standard InChI InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-7-9(23-14(16,17)18)5-4-8(10)6-11(19)15(21)22/h4-7,21-22H,1-3H3
Standard InChI Key CVPJJNRTLCYWFL-UHFFFAOYSA-N
SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OC(F)(F)F)(O)O
Canonical SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OC(F)(F)F)(O)O

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound’s structure centers on a 1H-indole scaffold, a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. Key substituents include:

  • 1-Carboxylic Acid tert-Butyl Ester: A bulky ester group at position 1, which enhances metabolic stability and influences solubility .

  • 2-Boronic Acid (-B(OH)₂): At position 2, this moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry .

  • 6-Trifluoromethoxy (-OCF₃): A strongly electron-withdrawing group at position 6, which modulates electronic properties and may improve bioavailability .

The SMILES notation O=C(N1C(B(O)O)=CC2=C1C=C(OC(F)(F)F)C=C2)OC(C)(C)C unambiguously defines this arrangement .

Table 1: Molecular Properties

PropertyValueSource
CAS Registry Number906644-32-4
Molecular FormulaC₁₄H₁₅BF₃NO₅
Molecular Weight345.08 g/mol
SMILESSee above
Hazard StatementsH302, H315, H319

Physicochemical Properties and Stability

ParameterRecommendationSource
StorageKeep cool (<4°C), inert atmosphere, dry
Protective EquipmentGloves, eye protection, respiratory gear
Hazard MitigationAvoid inhalation; wash skin after contact

Applications in Drug Discovery

Boronic Acid Pharmacophores

Boronic acids are increasingly utilized in protease inhibitors (e.g., bortezomib) due to their reversible covalent binding to catalytic serine residues. The 2-borono substituent in this compound could target similar enzymatic pockets .

Fluorinated Moieties in Medicinal Chemistry

The trifluoromethoxy group enhances membrane permeability and metabolic resistance, traits critical for CNS-targeting agents and antiviral drugs .

Future Directions and Challenges

Unresolved Questions

  • Synthetic Optimization: Scalable routes requiring fewer purification steps.

  • Biological Screening: In vitro and in vivo studies to identify molecular targets.

  • Formulation Strategies: Addressing boronic acid’s solubility limitations via prodrug approaches.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator